molecular formula C27H22F4N4O3S B1675154 Losulazine CAS No. 72141-57-2

Losulazine

Cat. No.: B1675154
CAS No.: 72141-57-2
M. Wt: 558.5 g/mol
InChI Key: SYJKIRZBDWNJSB-UHFFFAOYSA-N
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Preparation Methods

Losulazine can be synthesized through various methods. One common approach involves the preparation of nanohybrids of this compound-intercalated magnesium-aluminum layered double hydroxides. This is achieved by ion exchange or coprecipitation methods . Another method involves the formulation of this compound-loaded microsponges using the quasi-emulsion solvent diffusion method . These microsponges are designed to enhance the stability and reduce the drug dose.

Chemical Reactions Analysis

Losulazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically using reducing agents.

    Substitution: Involves the replacement of one functional group in this compound with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Losulazine has several scientific research applications:

Mechanism of Action

Losulazine exerts its effects by causing a transient depletion of dopamine and norepinephrine in brain regions protected by the blood-brain barrier . This depletion is mediated through the inhibition of specific enzymes involved in the synthesis and release of these neurotransmitters. The compound’s action is primarily peripheral, meaning it affects the sympathetic nervous system outside the central nervous system.

Comparison with Similar Compounds

Losulazine is unique in its ability to cause modest, transient depletion of dopamine and norepinephrine. Similar compounds include:

This compound’s uniqueness lies in its specific action on peripheral sympathetic neurotransmitters, making it a valuable tool for research in this area.

Properties

CAS No.

72141-57-2

Molecular Formula

C27H22F4N4O3S

Molecular Weight

558.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone

InChI

InChI=1S/C27H22F4N4O3S/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25/h1-12,17H,13-16H2,(H,32,33)

InChI Key

SYJKIRZBDWNJSB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Losulazine;  Losulazina;  Losulazinum; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine (2 g, 0.005 mol) and 0.5 g of triethylamine in 30 ml of tetrahydrofuran is added dropwise a solution of p-fluorophenylsulfonyl chloride in 10 ml of tetrahydrofuran over a 15 minute period. After complete addition, the resultant mixture is stirred for 1 hour at room temperature. The resulting mixture is filtered and the white solid is washed with more tetrahydrofuran and dried. This is re-crystallized from methanol/methylene chloride to give 2.5 g (92%) of white crystalline 1-[(4-fluorophenyl)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine of melting point 251°-253° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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